molecular formula C10H17NO B12870638 4-Isopentyl-3,5-dimethylisoxazole

4-Isopentyl-3,5-dimethylisoxazole

Cat. No.: B12870638
M. Wt: 167.25 g/mol
InChI Key: DCERTATUPWSDGS-UHFFFAOYSA-N
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Description

4-Isopentyl-3,5-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopentyl-3,5-dimethylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes. This method is advantageous due to its high yield and selectivity. Another method involves the reaction of β-diketohydrazones with appropriate reagents to form the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metal-free synthetic routes to minimize costs and environmental impact. These methods typically employ eco-friendly reagents and conditions, such as the use of trioxymethylene and 1,4-dioxane in the presence of concentrated hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions

4-Isopentyl-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 4-Isopentyl-3,5-dimethylisoxazole involves its interaction with molecular targets such as bromodomain-containing proteins. It acts as an inhibitor by binding to the acetyl-lysine recognition site, thereby preventing the interaction of these proteins with acetylated histones . This inhibition can lead to the modulation of gene expression and has potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopentyl-3,5-dimethylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3,5-dimethyl-4-(3-methylbutyl)-1,2-oxazole

InChI

InChI=1S/C10H17NO/c1-7(2)5-6-10-8(3)11-12-9(10)4/h7H,5-6H2,1-4H3

InChI Key

DCERTATUPWSDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(C)C

Origin of Product

United States

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